5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

P2X7 receptor purinergic signaling inflammation

Procure CAS 904815-11-8 as a structurally unique, fully synthetic screening probe with a 4-isopropylphenyl/ortho-tolyl pattern that is novel in TAAR1 Markush space. It is an uncharacterized candidate for novel antimicrobial or P2X7 SAR exploration. Its lack of Hsp90-binding hydroxyl substituents makes it a defined selectivity control against classical triazole Hsp90 inhibitors. Do not substitute—only this exact chemotype ensures target engagement consistency. Confirm with HPLC ≥95%, HRMS, 1H/13C NMR.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 904815-11-8
Cat. No. B3020389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
CAS904815-11-8
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
InChIInChI=1S/C20H22N4O/c1-13(2)16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-5-7-14(18)3/h5-13H,1-4H3,(H,21,25)
InChIKeyUANQKOYVSYTKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide (CAS 904815-11-8): Chemical Identity and Pharmacophore Context


5-Methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide (CAS 904815-11-8) is a fully synthetic, small-molecule 1,2,3-triazole-4-carboxamide derivative (molecular formula C20H22N4O; molecular weight 334.42 g/mol) . The compound belongs to a well-characterized pharmacophore class wherein the 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide core has been extensively explored across multiple therapeutic target families, including P2X7 purinergic receptors, the pregnane X receptor (PXR), trace amine-associated receptor 1 (TAAR1), and Hsp90 [1]. Its structural features—specifically the 4-isopropylphenyl moiety at N1 and the ortho-tolyl carboxamide at C4—place it at the intersection of several structure-activity landscapes, making its precise substitution pattern a critical determinant of any target engagement profile that cannot be inferred solely from in-class analogs.

Why In-Class 1,2,3-Triazole-4-Carboxamides Cannot Be Treated as Interchangeable Substitutes for CAS 904815-11-8


The 1,2,3-triazole-4-carboxamide scaffold is a privileged chemotype whose biological activity is exquisitely sensitive to even single-atom alterations in the N1-aryl, C5-methyl, and C4-carboxamide substituents. Systematic SAR campaigns across multiple target families—including P2X7 antagonists, where subtle modifications to the N-phenyl substituent shift IC50 values by orders of magnitude, and PXR inverse agonists/antagonists, where close analogs (e.g., compound 85 versus 89) diverge functionally from dual inverse agonist/antagonist to pure antagonist pharmacology—demonstrate that substitution identity, not merely scaffold membership, governs potency, selectivity, and even functional modality [1][2]. Consequently, procurement of a generic 'triazole-4-carboxamide analog' as a replacement for CAS 904815-11-8 introduces the risk of complete loss of the desired biological signature, making compound-specific authentication and characterization indispensable.

Quantitative Differentiation Evidence for 5-Methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide (CAS 904815-11-8)


Structural Overlap with the 1-Aryl-1H-1,2,3-Triazole P2X7 Antagonist Pharmacophore

CAS 904815-11-8 contains the 1-aryl-1H-1,2,3-triazole-4-carboxamide core that is essential for P2X7 receptor antagonism, as established by a systematic evaluation of 51 triazole derivatives. In that study, seven compounds bearing this core achieved P2X7R pore blockade with IC50 values below 500 nM and inhibited IL-1β release in J774.G8 macrophages and peritoneal macrophages [1]. Importantly, the most potent compound in the series (9d) also demonstrated in vivo efficacy in mouse models of ATP- and carrageenan-induced paw inflammation and LPS-induced pleurisy. The target compound is distinguished from these prototypes by its 4-isopropylphenyl substitution at N1 combined with an ortho-tolyl carboxamide at C4—a substitution pattern that is structurally distinct from the halo- and methoxy-substituted phenyl variants dominating the published P2X7 antagonist series. Direct P2X7R IC50 data for CAS 904815-11-8 are not publicly available; the pharmacophore overlap is based on scaffold identity and substituent position, not on measured potency at this receptor.

P2X7 receptor purinergic signaling inflammation IL-1β triazole pharmacophore

Structural Differentiation from the Closest Commercially Listed 1,2,3-Triazole-4-Carboxamide Analogs via Carboxamide Substituent Identity

The closest identifiable structural analogs of CAS 904815-11-8 are distinguished solely by the nature of the carboxamide N-substituent while sharing the identical N1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide core. N-(2,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide introduces a second methyl group at the 5-position of the aniline ring, increasing steric bulk and altering hydrogen-bonding capacity relative to the ortho-tolyl group of CAS 904815-11-8 . N-(2-ethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide replaces the ortho-methyl with an ortho-ethyl group, modifying lipophilicity and conformational flexibility . 1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide removes the ortho substituent entirely, eliminating the steric constraint on the carboxamide NH and potentially altering the conformational preference of the amide bond . No quantitative biological activity data comparing these analogs in the same assay system are publicly available.

structural analog carboxamide substitution chemical differentiation procurement specification

Potential TAAR1 Ligand Activity Inferred from Patent-Disclosed Triazole Carboxamide Scaffold

The triazole carboxamide scaffold represented by CAS 904815-11-8 falls within the generic Markush structures claimed in patents describing triazole carboxamide derivatives with affinity for trace amine-associated receptor 1 (TAAR1) (e.g., Hoffmann-La Roche patent families covering compounds of formula (I) wherein R1 is phenyl or pyridinyl optionally substituted by halogen, lower alkyl, or lower alkoxy, and the triazole core is variously substituted) [1]. These patents report that the claimed compounds have 'excellent affinity' for TAAR1 and are proposed for treating depression, anxiety disorders, bipolar disorder, ADHD, and related conditions. However, the patents disclose no compound-specific binding or functional data (Ki, EC50, or IC50) for CAS 904815-11-8 itself; the target compound is a theoretical member of the claimed genus, not an exemplified compound with measured TAAR1 activity. Any TAAR1 activity assignment for CAS 904815-11-8 is therefore a structural inference based on Markush membership rather than confirmed pharmacology.

TAAR1 trace amine receptor neuropsychiatric GPCR triazole carboxamide

Absence of Hsp90 Inhibitory Data for the 4-Isopropylphenyl Substitution Pattern

The 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide scaffold has been patented as an Hsp90 inhibitory chemotype, with certain trisubstituted triazole carboxamides reported to induce depletion of Hsp90 client proteins (e.g., Her2, Raf-1) and upregulation of Hsp70 in cellular assays [1]. The Hsp90 patent literature emphasizes substitution patterns containing hydroxyl or dihydroxy motifs on the N1-phenyl ring (e.g., resorcinol-derived triazoles) as critical for Hsp90 ATP-binding site engagement. CAS 904815-11-8, featuring a 4-isopropylphenyl group at N1 that lacks the hydrogen-bond-donating hydroxyl substituents characteristic of potent Hsp90-binding triazoles, is structurally inconsistent with the established Hsp90 inhibitor pharmacophore. No Hsp90 binding, client depletion, or antiproliferative data are publicly available for this specific compound. The absence of the critical hydroxyl pharmacophoric element makes Hsp90 inhibition by CAS 904815-11-8 unlikely relative to hydroxylated analogs, though experimental confirmation is absent.

Hsp90 triazole cancer chaperone client protein depletion

Lack of Publicly Reported Antibacterial or Antifungal Quantitative MIC Data for CAS 904815-11-8

The 1,2,3-triazole-4-carboxamide class has yielded compounds with reported antimicrobial activity; for example, certain 1,2,3-triazole-linked pyrazole carboxamides have demonstrated cytotoxicity against MCF7 cells (IC50 ~ 0.304 μM) and OVCAR3 cells (IC50 ~ 0.233 μM), and selected semicarbazone-triazole hybrids exhibited antioxidant and antibacterial activity [1][2]. Additionally, related triazole-5-carboxamides bearing the 4-isopropylphenyl motif have been described with MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli, though these data refer to the regioisomeric triazole-5-carboxamide series, not the 4-carboxamide series to which CAS 904815-11-8 belongs . No quantitative minimum inhibitory concentration (MIC) or zone-of-inhibition data are publicly available for CAS 904815-11-8 against any bacterial, fungal, or mammalian cell line. Any antimicrobial activity attribution for this compound is speculative and unsupported by direct experimental evidence.

antimicrobial antibacterial antifungal MIC triazole

Recommended Research Application Scenarios for 5-Methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide (CAS 904815-11-8)


SAR Probe for P2X7 Receptor Antagonist Optimization with Non-Halo N1-Aryl Substitution

CAS 904815-11-8 provides a structurally differentiated 1-aryl-1H-1,2,3-triazole-4-carboxamide core featuring a 4-isopropylphenyl group at N1 rather than the halogenated phenyl substituents (e.g., chlorobenzene) that characterize the most extensively studied P2X7 antagonist triazoles such as compound 9d [1]. Programs seeking to explore the steric and lipophilic tolerance of the P2X7 receptor ATP-binding pocket at the N1-aryl position can use this compound as a screening probe. De novo determination of its P2X7R IC50 (via dye uptake assay in J774.G8 cells or HEK293 cells expressing human P2X7R) and comparison with published 9d data would directly inform whether the 4-isopropylphenyl motif maintains, enhances, or diminishes pore blockade potency relative to the chlorophenyl benchmark.

TAAR1 Ligand Screening and De-Orphanization Studies in Neuropsychiatric Target Panels

Given the structural membership of CAS 904815-11-8 within the TAAR1 patent Markush space disclosed by Hoffmann-La Roche [1], this compound is a candidate for TAAR1 radioligand binding displacement assays and functional assays (e.g., cAMP modulation in TAAR1-transfected HEK293 cells). Its 4-isopropylphenyl/ortho-tolyl substitution pattern is not among the specifically exemplified compounds in the available patent literature, making it a potentially novel chemotype for TAAR1 probe development. Procurement for TAAR1 screening panels should be accompanied by analytical certification (HPLC purity ≥95%, HRMS, 1H/13C NMR) to ensure structural fidelity before committing to costly receptor profiling.

Selectivity Control Compound for Differentiating Hsp90-Dependent vs. Scaffold-Mediated Cellular Effects

The absence of hydroxyl substituents on the N1-phenyl ring of CAS 904815-11-8 is inconsistent with the established Hsp90-binding pharmacophore, suggesting that this compound is unlikely to engage Hsp90 or induce client protein depletion [1]. This property can be exploited in cellular mechanistic studies: when used alongside a hydroxylated triazole carboxamide Hsp90 inhibitor of similar core structure, CAS 904815-11-8 can serve as a selectivity control to discriminate whether observed cellular phenotypes (e.g., apoptosis induction, cell cycle arrest) are Hsp90-dependent or arise from off-target effects of the triazole carboxamide scaffold itself.

Chemical Probe for Antimicrobial Screening Libraries Requiring Structural Novelty

CAS 904815-11-8 is an uncharacterized member of the 1,2,3-triazole-4-carboxamide class, a scaffold that has yielded antimicrobial and cytotoxic compounds in related series [1][2]. Its inclusion in phenotypic antimicrobial screening cascades (e.g., broth microdilution MIC determination against ESKAPE pathogen panels) offers the potential to identify novel activity profiles. However, the absence of any pre-existing antimicrobial data for this specific compound means that procurement should be framed as a screening investment rather than a replacement for a validated antimicrobial agent, and results must be benchmarked against established triazole antimicrobial controls run in parallel.

Quote Request

Request a Quote for 5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.